molecular formula C17H19N3O3S2 B2976232 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide CAS No. 2034238-82-7

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide

Cat. No.: B2976232
CAS No.: 2034238-82-7
M. Wt: 377.48
InChI Key: DEKUMSIDZQMGPY-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,5-oxadiazole . Compounds based on 1,2,5-oxadiazole are often designed for their energy gaps, heats of formation (HoF), detonation properties, and thermal stabilities .


Molecular Structure Analysis

The molecular structure of such compounds is typically investigated using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. They might undergo reactions like bond cleavages during thermal decomposition .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including their energy gaps, heats of formation, detonation properties, and thermal stabilities, are often investigated using computational methods .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, some 1,2,5-oxadiazole derivatives are used in optical imaging of diseases .

Future Directions

The future directions in the research of such compounds could involve designing new derivatives with improved properties for specific applications, such as high-energy-density materials or optical imaging .

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c1-19-15-5-3-4-6-16(15)20(25(19,22)23)12-11-18-17(21)13-7-9-14(24-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKUMSIDZQMGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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